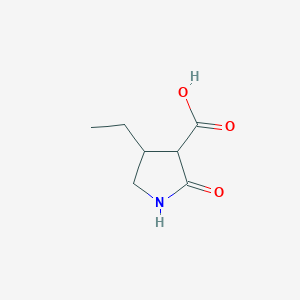
4-Ethyl-2-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of pyrrolidine derivatives and contains a pyrrolidine ring with a carboxylic acid group and an ethyl substituent.
- The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
4-Ethyl-2-oxopyrrolidine-3-carboxylic acid: is an organic compound with the chemical formula .
Preparation Methods
Synthetic Routes: The synthesis of 4-ethyl-2-oxopyrrolidine-3-carboxylic acid typically involves the reaction of an appropriate precursor with ethyl chloroformate or ethyl chloroacetate.
Reaction Conditions: The reaction is often carried out in the presence of a base (such as sodium hydroxide) to facilitate esterification.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent with the principles mentioned above.
Chemical Reactions Analysis
Reactivity: 4-Ethyl-2-oxopyrrolidine-3-carboxylic acid can undergo various reactions, including
Common Reagents and Conditions: Reagents like ethyl chloroformate, sodium hydroxide, and appropriate solvents are commonly used.
Major Products: The major product is the ethyl ester of the carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, anti-inflammatory).
Medicine: May serve as a lead compound for drug development.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
- The specific mechanism of action for 4-ethyl-2-oxopyrrolidine-3-carboxylic acid would depend on its intended application.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, it’s essential to explore related pyrrolidine derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-ethyl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-4-3-8-6(9)5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
NXDIOAVJFNDHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC(=O)C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


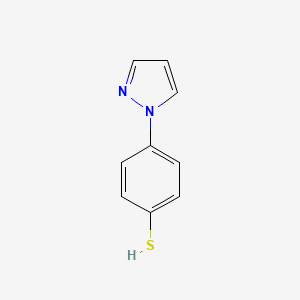

![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)
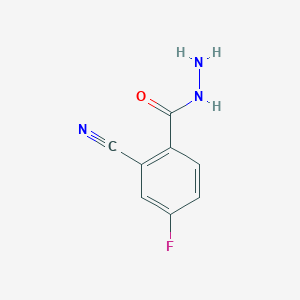
![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)
![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)
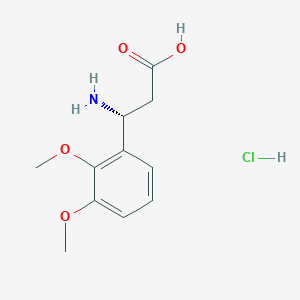
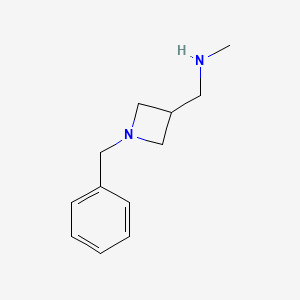
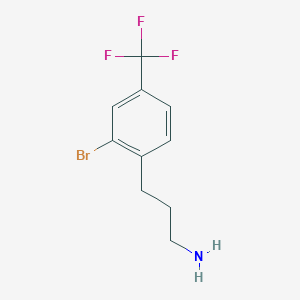
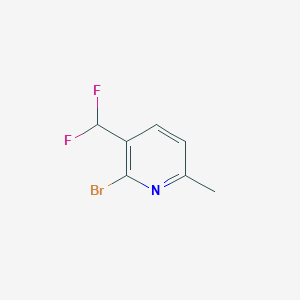
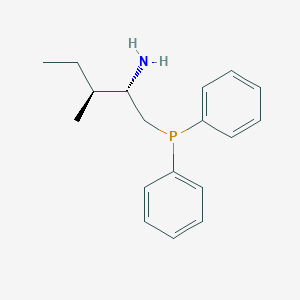

![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
